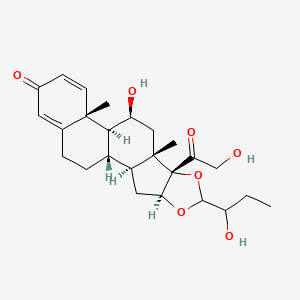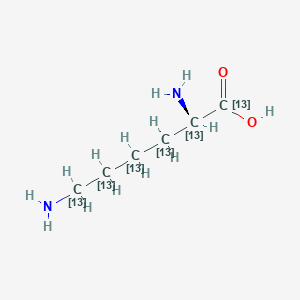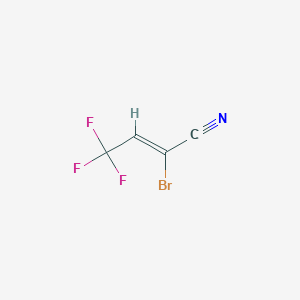
3-クロロ-2-ブテン-1-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-buten-1-ol is an organic compound with the molecular formula C4H7ClO. It is a chlorinated alcohol with a double bond, making it a versatile intermediate in organic synthesis. The compound is known for its reactivity and is used in various chemical reactions and industrial applications.
科学的研究の応用
3-Chloro-2-buten-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, fragrances, and other specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-chloro-2-buten-1-ol involves the reaction of 1,3-dichloro-2-butene with sodium carbonate in a reflux setup. The reaction is carried out in a three-necked round-bottomed flask fitted with a reflux condenser and a mercury-sealed stirrer. The mixture is heated at reflux temperature for three hours, followed by extraction with ether and drying over anhydrous magnesium sulfate. The ether is then removed by distillation, yielding 3-chloro-2-buten-1-ol .
Industrial Production Methods: Industrial production of 3-chloro-2-buten-1-ol typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is often produced as an intermediate for further chemical transformations.
化学反応の分析
Types of Reactions: 3-Chloro-2-buten-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Sodium hydroxide or other strong bases can facilitate nucleophilic substitution.
Major Products:
Oxidation: 3-chloro-2-butenoic acid or 3-chloro-2-butenal.
Reduction: 3-chloro-2-butanol.
Substitution: Various substituted butenols depending on the nucleophile used.
作用機序
The mechanism of action of 3-chloro-2-buten-1-ol involves its reactivity due to the presence of both a chlorine atom and a double bond. The compound can participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways depend on the specific reaction and the conditions used.
類似化合物との比較
2-Buten-1-ol: Similar structure but lacks the chlorine atom.
3-Chloro-1-butanol: Similar but with the chlorine atom on a different carbon.
3-Chloro-2-butenoic acid: An oxidized form of 3-chloro-2-buten-1-ol.
Uniqueness: 3-Chloro-2-buten-1-ol is unique due to its combination of a chlorine atom and a double bond, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions makes it a valuable intermediate in organic chemistry.
特性
CAS番号 |
40605-42-3 |
|---|---|
分子式 |
C4H7ClO |
分子量 |
106.55 g/mol |
IUPAC名 |
3-chlorobut-2-en-1-ol |
InChI |
InChI=1S/C4H7ClO/c1-4(5)2-3-6/h2,6H,3H2,1H3 |
InChIキー |
SRQGZQPUPABHCN-UHFFFAOYSA-N |
SMILES |
CC(=CCO)Cl |
正規SMILES |
CC(=CCO)Cl |
同義語 |
3-Chloro-2-Buten-1-ol; 3-Chloro-2-buten-1-ol; 3-Chlorocrotyl Alcohol; γ-Chlorocrotyl Alcohol |
製品の起源 |
United States |
Q1: How is 3-Chloro-2-buten-1-ol used in chemical synthesis?
A1: 3-Chloro-2-buten-1-ol serves as a key intermediate in the multi-step synthesis of 2-Butyn-1-ol. [] This process involves a dehydrohalogenation reaction, where the chlorine atom and a hydrogen atom are eliminated from the molecule, leading to the formation of a triple bond. [] This type of reaction is widely employed in organic chemistry to create unsaturated compounds.
Q2: Does 3-Chloro-2-buten-1-ol interact with any known enzymes?
A2: Research suggests that 3-Chloro-2-buten-1-ol can be oxidized by certain bacterial enzymes. One example is the 3-methyl-2-buten-1-ol (321-MB) dehydrogenase found in Pseudomonas putida MB-1. [] This enzyme, typically involved in the metabolism of 321-MB, exhibits broad substrate specificity and can also catalyze the oxidation of 3-Chloro-2-buten-1-ol, along with other allylic and benzylic alcohols. [] This finding highlights the potential for this enzyme class to act on a wider range of substrates than initially thought.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(6-acetyl-2-naphthalenyl)amino]Alanine](/img/structure/B1141416.png)

![(1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1141418.png)






![5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic Acid](/img/new.no-structure.jpg)
![(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol](/img/structure/B1141435.png)
![(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol](/img/structure/B1141436.png)
